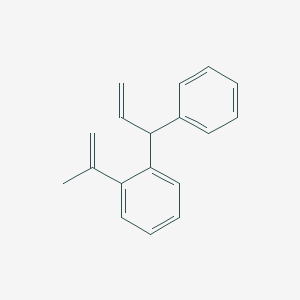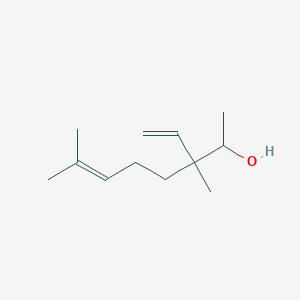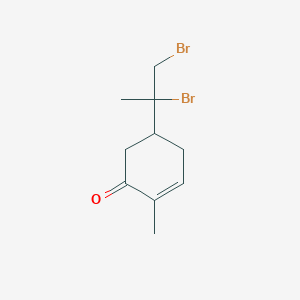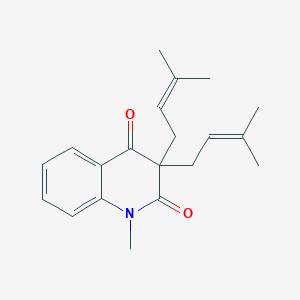![molecular formula C21H32O B14607727 1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene CAS No. 58509-29-8](/img/structure/B14607727.png)
1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a 3,7-dimethyldodeca-2,6-dien-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene typically involves the reaction of 4-methylphenol with 3,7-dimethyldodeca-2,6-dien-1-ol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor containing the acid catalyst. The reaction mixture is then purified through distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the dodeca-2,6-dien-1-yl group to single bonds, resulting in a saturated compound.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
Applications De Recherche Scientifique
1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
- Tetradecanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
- Dimethyl (bis { [ (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy})silane
Uniqueness
1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene is unique due to its specific substitution pattern and the presence of both a benzene ring and a long aliphatic chain with multiple double bonds. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
58509-29-8 |
|---|---|
Formule moléculaire |
C21H32O |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
1-(3,7-dimethyldodeca-2,6-dienoxy)-4-methylbenzene |
InChI |
InChI=1S/C21H32O/c1-5-6-7-9-18(2)10-8-11-19(3)16-17-22-21-14-12-20(4)13-15-21/h10,12-16H,5-9,11,17H2,1-4H3 |
Clé InChI |
ZCMHYQOWGASYQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=CCCC(=CCOC1=CC=C(C=C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)
![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)

![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)





![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)

![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)
